

Unveiling the Antimicrobial Potential of Pyrazine-2-Carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: *Pyrazine-2-carbohydrazide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of **pyrazine-2-carbohydrazide** and its derivatives, offering a comprehensive overview of their activity against a range of microbial pathogens. This document details quantitative antimicrobial data, elucidates key mechanisms of action, and provides standardized experimental protocols to aid in the research and development of novel antimicrobial agents based on this promising scaffold.

Antimicrobial Spectrum: A Quantitative Overview

Derivatives of **pyrazine-2-carbohydrazide** have demonstrated a broad spectrum of antimicrobial activity, exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria, as well as significant potential against *Mycobacterium tuberculosis* and certain fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Studies have shown that **pyrazine-2-carbohydrazide** derivatives are generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.^{[1][2]} The tables below summarize the MIC values of various **pyrazine-2-carbohydrazide** derivatives against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-Carbohydrazide** Derivatives against Gram-Positive Bacteria

Compound ID	Derivative Substitution	Staphylococcus aureus (µg/mL)	Bacillus subtilis (µg/mL)
PH2	N'-[3-phenylprop-2-en-1-ylidene]	200	180
PH4	N'-[(4-methoxyphenyl)methylene]	210	200
PH8	N'-[(2-nitrophenyl)methylene]	180	180
PH10	N'-[(4-nitrophenyl)methylene]	190	190
P2	(4-(pyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone	6.25	25
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	6.25	25
Ofloxacin (Standard)	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Table 2: Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-Carbohydrazide** Derivatives against Gram-Negative Bacteria

Compound ID	Derivative Substitution	Escherichia coli (µg/mL)	Salmonella typhi (µg/mL)	Pseudomonas aeruginosa (µg/mL)
PH6	N'-[(3-chlorophenyl) methylene]	200	-	-
PH12	N'-[(3-hydroxyphenyl) methylene]	-	230	-
PH14	N'-[(4-dimethylaminophenyl) methylene]	-	200	-
P3	(4-(pyrimidin-2-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	50	-	-
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	50	-	-
P6	(4-(6-methylpyrazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone	-	-	25
P7	(3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone	50	-	25

P9	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(3-aminopyrazin-2-yl)methanone	50	-	25
Ofloxacin (Standard)	-	-	-	-

Data compiled from multiple sources.[1][3]

Antitubercular Activity

Pyrazine-2-carbohydrazide is a core structural component of pyrazinamide, a first-line antituberculosis drug. Consequently, its derivatives have been extensively investigated for their activity against *Mycobacterium tuberculosis*. Several derivatives have shown promising activity against drug-susceptible and drug-resistant strains.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-Carbohydrazide** Derivatives against *Mycobacterium tuberculosis* H37Rv

Compound ID	Derivative Substitution	MIC (µg/mL)
Compound 4	N4-ethyl-N1-pyrazinoyl-thiosemicarbazide	16.87 (IC90)
Compound 8	3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide	1.56
Compound 9	3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide	6.25
Compound 14	(Structure not specified)	1.95 (DS), 3.9 (MDR), 15.63 (XDR)
Compound 19	(Structure not specified)	1.95 (DS), 3.9 (MDR), 7.81 (XDR)
Compound 24	(Structure not specified)	0.98 (DS), 1.95 (MDR), 3.9 (XDR)
Pyrazinamide (Standard)	-	6.25 - 50

DS: Drug-Susceptible, MDR: Multi-Drug Resistant, XDR: Extensively Drug-Resistant. Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Antifungal Activity

The antifungal potential of **pyrazine-2-carbohydrazide** derivatives is an emerging area of research. Certain derivatives have demonstrated inhibitory activity against pathogenic fungi.

Table 4: Antifungal Activity of **Pyrazine-2-Carbohydrazide** Derivatives

Compound ID	Derivative Substitution	Candida albicans (MIC in $\mu\text{g/mL}$)
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	3.125
P10	(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone	3.125

Data compiled from a study on pyrazine-2-carboxylic acid derivatives.[3]

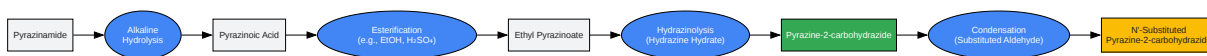
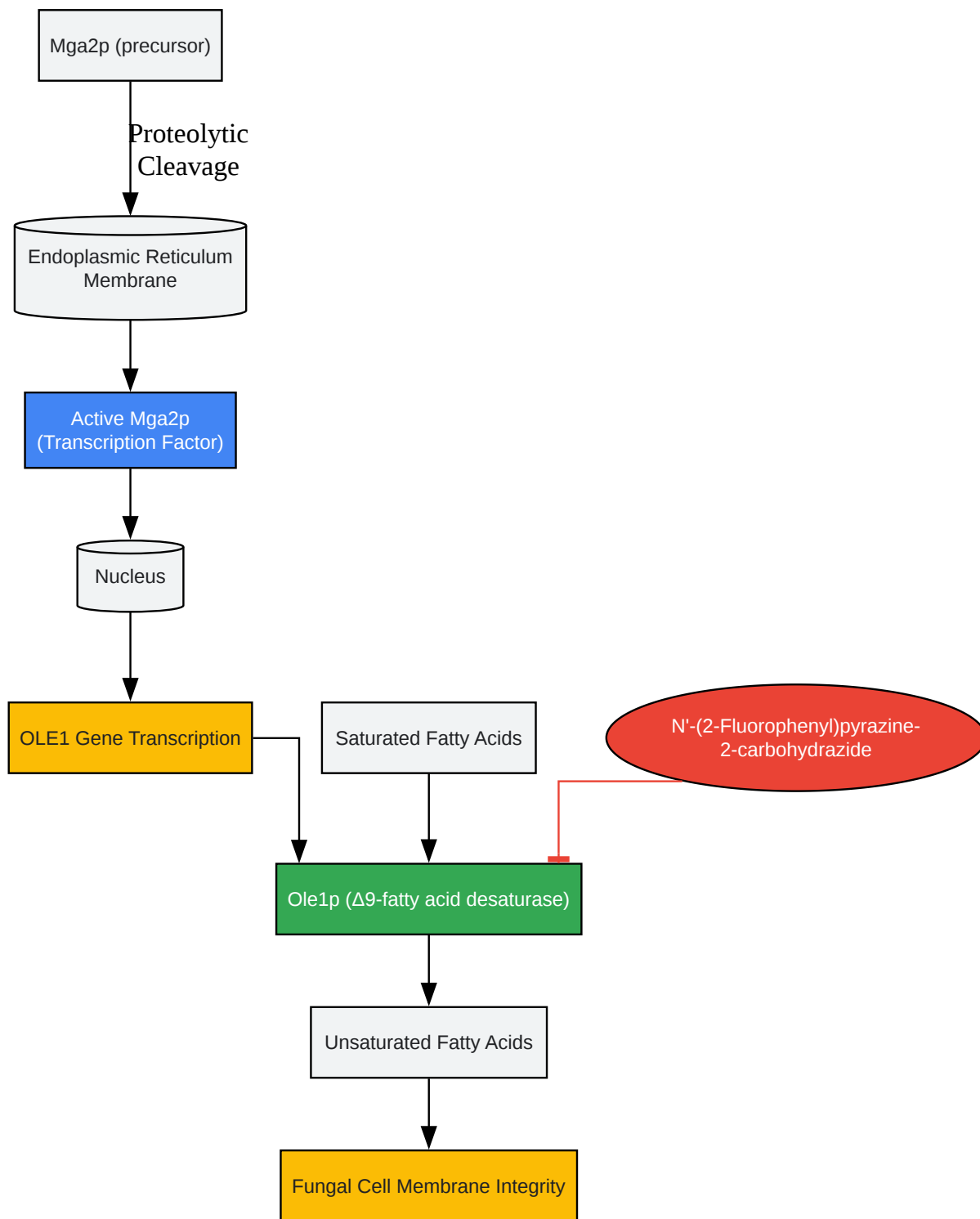
Mechanisms of Action

The antimicrobial activity of **pyrazine-2-carbohydrazide** derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms identified to date involve the inhibition of crucial enzymes in bacterial and fungal cell wall synthesis.

Inhibition of DprE1 in Mycobacterium tuberculosis

A key target of **pyrazine-2-carbohydrazide** derivatives in *Mycobacterium tuberculosis* is the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[7] This enzyme is a critical component of the pathway responsible for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[1][7] Inhibition of DprE1 disrupts the production of decaprenylphosphoryl- β -D-arabinose (DPA), the arabinose donor for arabinan synthesis, ultimately leading to cell death.[1][7]





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